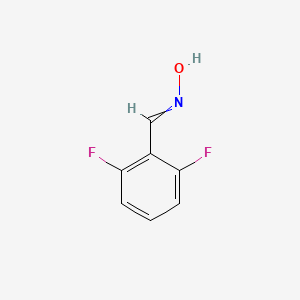

2,6-Difluorobenzaldehyde oxime

Descripción general

Descripción

2,6-Difluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzaldehyde where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and the aldehyde group is converted to an oxime. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzaldehyde oxime can be synthesized from 2,6-difluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . The reaction can be represented as follows:

C7H4F2CHO+NH2OH⋅HCl→C7H4F2CH=N-OH+H2O+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. This typically involves the use of larger reactors and optimized conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:

Beckmann Rearrangement: This reaction converts the oxime to an amide, catalyzed by acids or nickel salts.

Dehydration: The oxime can be dehydrated to form benzonitrile.

Hydrolysis: The oxime can be hydrolyzed back to the corresponding aldehyde.

Common Reagents and Conditions

Beckmann Rearrangement: Typically involves the use of acids like sulfuric acid or catalysts like nickel salts.

Dehydration: Often performed using dehydrating agents such as phosphorus pentoxide.

Hydrolysis: Conducted in the presence of water and a base or acid.

Major Products

Beckmann Rearrangement: Produces 2,6-difluorobenzamide.

Dehydration: Produces 2,6-difluorobenzonitrile.

Hydrolysis: Regenerates 2,6-difluorobenzaldehyde.

Aplicaciones Científicas De Investigación

2,6-Difluorobenzaldehyde oxime has several applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,6-Difluorobenzaldehyde oxime in chemical reactions often involves the formation of intermediates that facilitate the transformation of the oxime group. For example, in the Beckmann rearrangement, the oxime oxygen is protonated, leading to the formation of a good leaving group and subsequent rearrangement to form an amide . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde oxime: Lacks the fluorine substituents and has different reactivity and properties.

2,4-Difluorobenzaldehyde oxime: Similar structure but with fluorine atoms at different positions, leading to different chemical behavior.

3,5-Difluorobenzaldehyde oxime: Another isomer with fluorine atoms at the 3 and 5 positions.

Uniqueness

2,6-Difluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological activities.

Propiedades

Fórmula molecular |

C7H5F2NO |

|---|---|

Peso molecular |

157.12 g/mol |

Nombre IUPAC |

N-[(2,6-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |

Clave InChI |

PGWOZJHFLGQGDU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)C=NO)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.